molecular formula C10H16ClNO3 B2508682 N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride CAS No. 2490412-72-9

N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride

Cat. No.: B2508682
CAS No.: 2490412-72-9
M. Wt: 233.69
InChI Key: UBPUBKFBCULCOW-UHFFFAOYSA-N
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Description

N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride is a chemical compound with the molecular formula C10H15NO3·HCl. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxylamine group attached to a 3,4-dimethoxyphenyl ethyl moiety, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride typically involves the reaction of 3,4-dimethoxyphenethylamine with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to maximize yield and minimize impurities. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of a suitable base or acid catalyst to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group can yield nitroso or nitro compounds, while reduction can produce the corresponding amine. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxylamine group can act as a nucleophile, participating in various biochemical reactions. It can also undergo redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the hydroxylamine group.

    N-Hydroxy-3,4-dimethoxyphenethylamine: A closely related compound with a hydroxylamine group attached to the phenethylamine moiety.

Uniqueness

N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride is unique due to the presence of both the hydroxylamine group and the 3,4-dimethoxyphenyl ethyl moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3;/h4-7,11-12H,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBPUBKFBCULCOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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